molecular formula C10H14ClNO3 B13455375 [(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride

[(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13455375
M. Wt: 231.67 g/mol
InChI Key: ZVKFNUUAHOLHHI-UHFFFAOYSA-N
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Description

(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of 1,3-dioxaindan, a bicyclic structure containing a methoxy group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the methylamine moiety: This can be done through reductive amination, where the aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding hydroxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.

    Reduction: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulation of gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: A hydroxyl derivative with similar structural features.

    (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: An ethylamine derivative with a slightly different side chain.

    (7-Methoxy-1,3-dioxaindan-5-yl)methylamine sulfate: A sulfate salt with different solubility properties.

Uniqueness

(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific combination of a methoxy group and a methylamine moiety on the 1,3-dioxaindan scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-11-5-7-3-8(12-2)10-9(4-7)13-6-14-10;/h3-4,11H,5-6H2,1-2H3;1H

InChI Key

ZVKFNUUAHOLHHI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C(=C1)OC)OCO2.Cl

Origin of Product

United States

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